(4-Benzylpiperidin-1-yl)(4-bromophenyl)methanethione
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Overview
Description
(4-BENZYLPIPERIDINO)(4-BROMOPHENYL)METHANETHIONE is a complex organic compound that combines a piperidine ring with a benzyl group and a bromophenyl group attached to a methanethione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)(4-BROMOPHENYL)METHANETHIONE typically involves multi-step organic reactions. One common method starts with the preparation of 4-benzylpiperidine, which can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . Finally, the methanethione group is introduced through a thiolation reaction, using reagents such as thiourea or other sulfur-containing compounds .
Industrial Production Methods
Industrial production of (4-BENZYLPIPERIDINO)(4-BROMOPHENYL)METHANETHIONE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)(4-BROMOPHENYL)METHANETHIONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-BENZYLPIPERIDINO)(4-BROMOPHENYL)METHANETHIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)(4-BROMOPHENYL)METHANETHIONE involves its interaction with specific molecular targets and pathways. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This action is mediated through its binding to monoamine transporters and its inhibition of monoamine oxidase, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar monoamine releasing properties but without the bromophenyl and methanethione groups.
4-Bromophenyl derivatives: Compounds with the bromophenyl group but different substituents on the piperidine ring.
Methanethione derivatives: Compounds with the methanethione group but different aromatic or heterocyclic substituents.
Uniqueness
(4-BENZYLPIPERIDINO)(4-BROMOPHENYL)METHANETHIONE is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to selectively release monoamines and inhibit monoamine oxidase makes it a valuable compound for research in neuropharmacology and medicinal chemistry .
Properties
Molecular Formula |
C19H20BrNS |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-bromophenyl)methanethione |
InChI |
InChI=1S/C19H20BrNS/c20-18-8-6-17(7-9-18)19(22)21-12-10-16(11-13-21)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2 |
InChI Key |
AGDHYDCTTQUWFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=S)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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